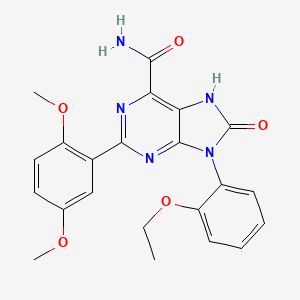![molecular formula C19H20ClN3O3 B6484792 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea CAS No. 922896-92-2](/img/structure/B6484792.png)
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea, also known as CMU, is a synthetic compound with potential applications in scientific research. It has been studied in a variety of fields, including biochemical and physiological research, due to its unique structure and properties.
作用机制
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea is not well understood, but it is believed to be related to its ability to interact with various receptors in the body. It is thought to bind to certain receptors, such as the serotonin receptor, and modulate the activity of these receptors. It is also thought to interact with various enzymes, such as phosphodiesterase, and modulate their activity. Additionally, this compound is believed to interact with various hormones and neurotransmitters, such as dopamine and serotonin, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to have a variety of effects on the body. In animal studies, this compound has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect. Additionally, this compound has been shown to have a neuroprotective effect, as well as an anti-cancer effect.
实验室实验的优点和局限性
The use of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments. It has a relatively short half-life, and is not very soluble in water. Additionally, it can cause skin irritation and is not suitable for use in humans.
未来方向
There are a number of potential future directions for research on 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done on its potential applications in drug development and clinical trials. Additionally, further research could be done on its potential use in the treatment of various diseases and disorders. Finally, further research could be done on its potential use as a diagnostic tool.
合成方法
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea can be synthesized using a variety of methods, including a three-step reaction sequence. The first step involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 2-methoxyethyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields this compound. The second step involves the reaction of the product from the first step with a strong acid, such as hydrochloric acid or sulfuric acid. This reaction yields this compound. The third and final step involves the reaction of the product from the second step with an amine, such as ethylamine or dimethylamine. This reaction yields the final product, this compound.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used in studies of the effects of drugs on the human body, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the effects of various hormones and neurotransmitters on the body. Additionally, this compound has been used in studies of the effects of various drugs on the nervous system, as well as in studies of the biochemical and physiological effects of various compounds on the cardiovascular system.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-10-9-23-12-16(14-5-3-4-6-17(14)23)22-19(24)21-15-11-13(20)7-8-18(15)26-2/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUIFCMDTVUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorophenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6484710.png)
![2'-amino-1-benzyl-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B6484715.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B6484724.png)
![N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6484730.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6484739.png)
![2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484746.png)
![methyl 3-[1-(thiophene-2-sulfonyl)piperidine-4-amido]-1-benzothiophene-2-carboxylate](/img/structure/B6484752.png)
![2-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6484755.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,3-dichlorophenyl)piperidine-4-carboxamide](/img/structure/B6484763.png)
![2,5-dichloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6484771.png)
![2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole](/img/structure/B6484774.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6484780.png)

